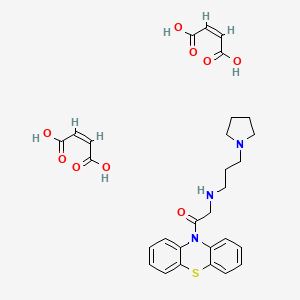![molecular formula C14H9ClFNO3 B14318794 2-[(3-Chloro-2-fluorophenyl)carbamoyl]benzoic acid CAS No. 105743-91-7](/img/structure/B14318794.png)
2-[(3-Chloro-2-fluorophenyl)carbamoyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3-Chloro-2-fluorophenyl)carbamoyl]benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzoic acid moiety substituted with a 3-chloro-2-fluorophenyl group and a carbamoyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Chloro-2-fluorophenyl)carbamoyl]benzoic acid typically involves the following steps:
Formation of the Carbamoyl Intermediate: The reaction begins with the formation of the carbamoyl intermediate by reacting 3-chloro-2-fluoroaniline with phosgene or a suitable carbamoyl chloride under controlled conditions.
Coupling with Benzoic Acid: The carbamoyl intermediate is then coupled with benzoic acid or its derivatives in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to scale up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(3-Chloro-2-fluorophenyl)carbamoyl]benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro substituents.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The carbamoyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Products with substituted chloro or fluoro groups.
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Hydrolysis: Corresponding amine and carboxylic acid.
Wissenschaftliche Forschungsanwendungen
2-[(3-Chloro-2-fluorophenyl)carbamoyl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[(3-Chloro-2-fluorophenyl)carbamoyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes related to its biological activity.
Vergleich Mit ähnlichen Verbindungen
2-[(3-Chloro-2-fluorophenyl)carbamoyl]benzoic acid can be compared with similar compounds such as:
2-[(3-Chlorophenyl)carbamoyl]benzoic acid: Lacks the fluorine substituent, which may affect its reactivity and biological activity.
2-[(3-Fluorophenyl)carbamoyl]benzoic acid: Lacks the chlorine substituent, leading to differences in chemical behavior and applications.
2-[(3-Chloro-2-methylphenyl)carbamoyl]benzoic acid: Contains a methyl group instead of fluorine, resulting in distinct properties and uses.
The unique combination of chloro and fluoro substituents in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
105743-91-7 |
|---|---|
Molekularformel |
C14H9ClFNO3 |
Molekulargewicht |
293.68 g/mol |
IUPAC-Name |
2-[(3-chloro-2-fluorophenyl)carbamoyl]benzoic acid |
InChI |
InChI=1S/C14H9ClFNO3/c15-10-6-3-7-11(12(10)16)17-13(18)8-4-1-2-5-9(8)14(19)20/h1-7H,(H,17,18)(H,19,20) |
InChI-Schlüssel |
SDEAWRVFIQXINO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(C(=CC=C2)Cl)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



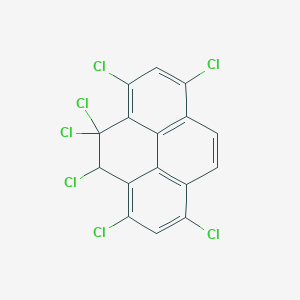
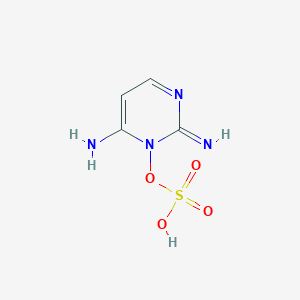
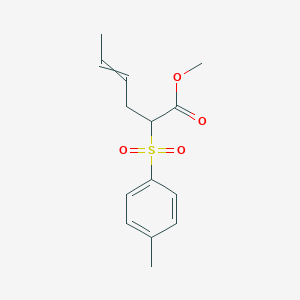

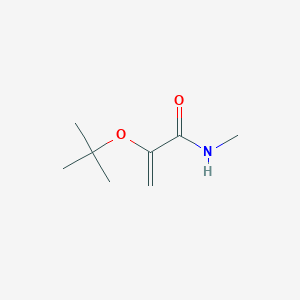
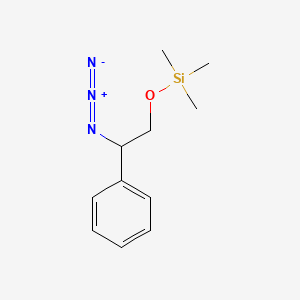
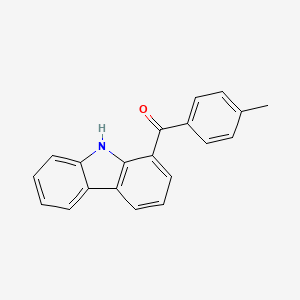
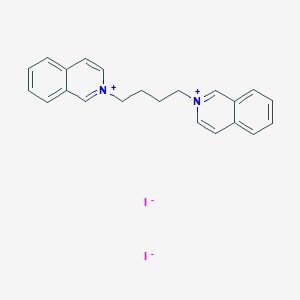
![1-[Chloro(4-methylphenyl)methyl]-3-methylpyridin-1-ium chloride](/img/structure/B14318740.png)
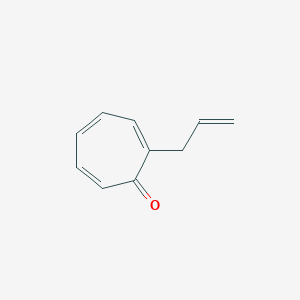
![[(4-Phenylbuta-1,3-dien-1-yl)selanyl]benzene](/img/structure/B14318760.png)
![[(2-Ethenylhexyl)oxy]benzene](/img/structure/B14318765.png)
